molecular formula C20H24N4 B15087454 4-(3-Aminoanilino)-1-(2-phenylethyl)-4-piperidinecarbonitrile CAS No. 332114-19-9

4-(3-Aminoanilino)-1-(2-phenylethyl)-4-piperidinecarbonitrile

Cat. No.: B15087454
CAS No.: 332114-19-9
M. Wt: 320.4 g/mol
InChI Key: RFCBQHYUXGHZQT-UHFFFAOYSA-N
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Description

4-(3-Aminoanilino)-1-(2-phenylethyl)-4-piperidinecarbonitrile is a complex organic compound with a unique structure that includes an aniline derivative, a piperidine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminoanilino)-1-(2-phenylethyl)-4-piperidinecarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the aniline derivative: This can be achieved through the nitration of benzene followed by reduction to form 3-aminobenzene.

    Synthesis of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Coupling reactions: The aniline derivative is then coupled with the piperidine ring through a series of reactions, including amination and nitrile formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminoanilino)-1-(2-phenylethyl)-4-piperidinecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.

    Substitution: The aromatic ring and piperidine ring can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Halogenation reagents like bromine (Br₂) and chlorination agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

4-(3-Aminoanilino)-1-(2-phenylethyl)-4-piperidinecarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Aminoanilino)-1-(2-phenylethyl)-4-piperidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Aminoanilino)-1-(2-phenylethyl)-4-piperidinecarboxamide
  • 4-(3-Aminoanilino)-1-(2-phenylethyl)-4-piperidinecarboxylate

Uniqueness

4-(3-Aminoanilino)-1-(2-phenylethyl)-4-piperidinecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

332114-19-9

Molecular Formula

C20H24N4

Molecular Weight

320.4 g/mol

IUPAC Name

4-(3-aminoanilino)-1-(2-phenylethyl)piperidine-4-carbonitrile

InChI

InChI=1S/C20H24N4/c21-16-20(23-19-8-4-7-18(22)15-19)10-13-24(14-11-20)12-9-17-5-2-1-3-6-17/h1-8,15,23H,9-14,22H2

InChI Key

RFCBQHYUXGHZQT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C#N)NC2=CC=CC(=C2)N)CCC3=CC=CC=C3

Origin of Product

United States

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